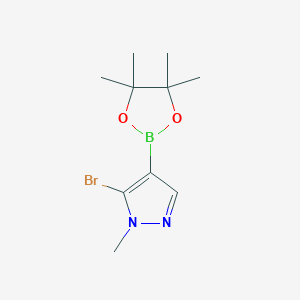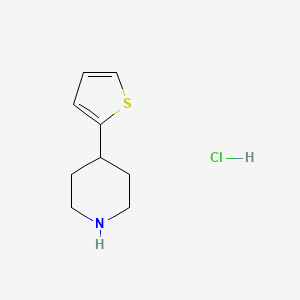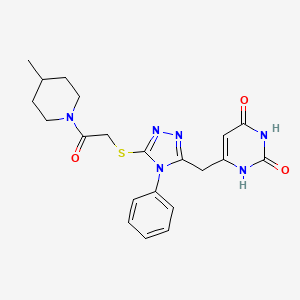
N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide
Übersicht
Beschreibung
“N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a cyclohexyl group attached to a nitrogen atom, which is also attached to an ethyl group. The pyrimidine ring likely has two carbonyl (C=O) groups at the 2 and 4 positions, and a sulfonamide group attached at the 5 position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring, for example, might undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups like the sulfonamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
DNA Repair Mechanisms
Photolyase enzymes, which repair DNA by utilizing visible light to break the cyclobutane ring of dimers formed by UV radiation, are a critical area of study. These enzymes are monomeric proteins with two noncovalent chromophore/cofactors, including FADH- and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF), indicating a complex interaction with DNA for repair processes (Sancar, 1994).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety has shown significant promise for use as antibacterial agents. The synthesis process involves reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds to produce derivatives with high antibacterial activity, highlighting the chemical versatility and potential therapeutic applications of compounds similar to N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide (Azab, Youssef, & El‐Bordany, 2013).
Antitumor Activity
Compounds related to pyrimidines, such as those synthesized from diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate, have been explored for their potential antitumor activities. These studies involve the synthesis of derivatives with varying functional groups to evaluate their efficacy against tumor cells, providing a foundation for the development of new cancer treatments (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Non-nucleoside Reverse Transcriptase Inhibitors
Research into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 has led to the synthesis of dihydro(alkylthio)(naphthylmethyl)oxopyrimidines. These compounds, including variations with cyclohexylthio groups, have shown promising antiretroviral activity, contributing to the development of new therapies for HIV-1 (Mai et al., 1997).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-4-17(11-8-6-5-7-9-11)22(20,21)12-10-15(2)14(19)16(3)13(12)18/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQOYCJFYESAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)


![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)

![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)



![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)
![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)